8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Construction of the Purine Core: The purine core is constructed through a series of condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the purine core.
Benzylpiperazine: Another similar compound used in research studies.
Tetrahydroisoquinoline: Shares some structural similarities and is used in similar applications.
Uniqueness
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a piperidine ring, a benzyl group, and a purine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C28H33N5O2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H33N5O2/c1-20-9-7-8-12-23(20)18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)19-32-15-13-22(14-16-32)17-21-10-5-4-6-11-21/h4-12,22H,13-19H2,1-3H3 |
InChI Key |
WFHDGJWCSVSXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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